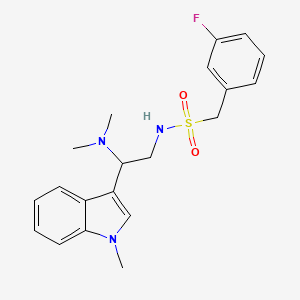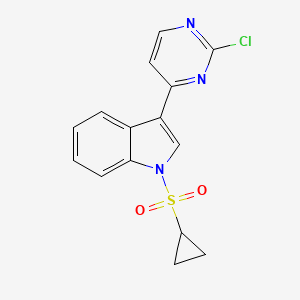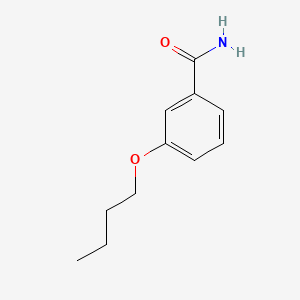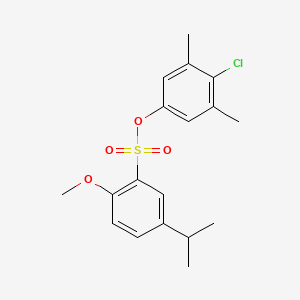
4-Chloro-3,5-dimethylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dimethylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate, also known as CDPS, is a chemical compound that has been extensively used in scientific research applications. CDPS is a sulfonate ester that is commonly used as a reagent in organic synthesis reactions.
Scientific Research Applications
Synthesis and Molecular Structure
The compound's relevance in scientific research is primarily seen in the synthesis of complex molecules and the study of their molecular structure. For instance, researchers have investigated molecules with similar structural motifs for their potential in various applications, from materials science to organic synthesis. The synthesis of related compounds often involves intricate reactions that afford insights into reaction mechanisms and molecular interactions, offering a deeper understanding of chemical processes at the molecular level (Jasinski et al., 2007).
Photoreactive Properties
Compounds with a similar structural framework have been explored for their photoreactive properties, which are critical in fields such as photodynamic therapy and the development of photoprotective agents. The study of 2,5-dimethylphenacyl esters highlights the potential of such molecules as photoremovable protecting groups for phosphates and sulfonic acids, indicating applications in organic synthesis and biochemistry where light-induced deprotection can be leveraged (Klán et al., 2002).
Environmental Applications
Research into the environmental degradation of related chloro-dimethylphenols, such as 4-Chloro-3,5-dimethylphenol (PCMX), by UV and advanced oxidation processes, offers insights into the removal of antimicrobial compounds from wastewater. This research not only elucidates the kinetics and mechanisms of pollutant degradation but also evaluates the toxicity evolution of byproducts, contributing to environmental protection efforts (Li et al., 2020).
Material Science and Engineering
In material science, the synthesis and properties of sulfonated block copolymers containing similar structural units have been studied for applications in fuel cells. These copolymers exhibit desirable properties such as high proton conductivity and mechanical strength, making them suitable for use in fuel cell membranes. This research demonstrates the compound's potential utility in the development of advanced materials for sustainable energy technologies (Bae et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-11(2)14-6-7-16(22-5)17(10-14)24(20,21)23-15-8-12(3)18(19)13(4)9-15/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKLFUHXNOBNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2811960.png)
![N-(3,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2811961.png)


![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)
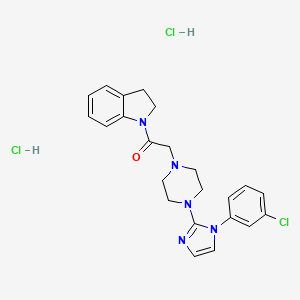
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)
![2-[3-(Trifluoromethyl)phenyl]sulfonylethanol](/img/structure/B2811974.png)
![2-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2811975.png)
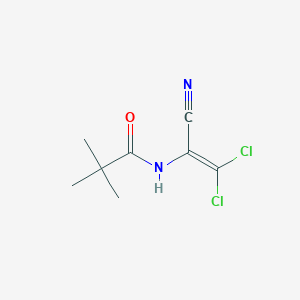
![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)
